REACTION_CXSMILES
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].[CH:19]([O:24][CH3:25])([O:22][CH3:23])OC.O=[C:27]1C[CH2:30][CH:29]([CH2:32][C:33]([O:35][CH3:36])=[O:34])[CH2:28]1>CCCCC>[CH3:25][O:24][C:19]1([O:22][CH3:23])[CH2:27][CH2:28][CH:29]([CH2:32][C:33]([O:35][CH3:36])=[O:34])[CH2:30]1 |f:0.1.2.3.4.5.6.7.8.9|
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Name
|
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
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Name
|
|
Quantity
|
316 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
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Name
|
|
Quantity
|
89.2 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)CC(=O)OC
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
CCCCC
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Type
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CUSTOM
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Details
|
was stirred for 2 hrs under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 16 hrs
|
Duration
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16 h
|
Type
|
FILTRATION
|
Details
|
filtered through a CELITE® pad
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Type
|
WASH
|
Details
|
rinsing with pentane
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1(CC(CC1)CC(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 519 mmol | |
AMOUNT: MASS | 104.9 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |